molecular formula C10H14N2 B13602863 4-(Pyrrolidin-2-ylmethyl)pyridine

4-(Pyrrolidin-2-ylmethyl)pyridine

Cat. No.: B13602863
M. Wt: 162.23 g/mol
InChI Key: QSMXCWKRNZUQIU-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-2-ylmethyl)pyridine is an organic compound with the molecular formula C10H14N2. It consists of a pyrrolidinyl group attached to the 4-position of a pyridine ring. This compound is known for its basicity, with a pKa value of 9.58, making it more basic than dimethylaminopyridine . It is a white solid at room temperature and has attracted interest due to its applications as a base catalyst in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-2-ylmethyl)pyridine typically involves the reaction of pyridine with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where pyrrolidine is reacted with a pyridine derivative in the presence of a base . The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions are crucial to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-2-ylmethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-2-ylmethyl)pyridine primarily involves its role as a base catalyst. It can deprotonate acidic protons in substrates, facilitating various organic reactions. The pyrrolidinyl group enhances its basicity, making it an effective catalyst in reactions requiring strong bases . The molecular targets and pathways involved include interactions with acidic protons and coordination with metal ions in catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyrrolidinyl group and a pyridine ring, which enhances its basicity and catalytic properties. This makes it more effective in certain organic reactions compared to similar compounds .

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

4-(pyrrolidin-2-ylmethyl)pyridine

InChI

InChI=1S/C10H14N2/c1-2-10(12-5-1)8-9-3-6-11-7-4-9/h3-4,6-7,10,12H,1-2,5,8H2

InChI Key

QSMXCWKRNZUQIU-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC2=CC=NC=C2

Origin of Product

United States

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